Product packaging for 1-(4-Chlorophenyl)-2-diazo-ethanone(Cat. No.:CAS No. 3282-33-5)

1-(4-Chlorophenyl)-2-diazo-ethanone

Cat. No.: B13995701
CAS No.: 3282-33-5
M. Wt: 180.59 g/mol
InChI Key: ZDKVKKYKIPGOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Chlorophenyl)-2-diazo-ethanone (CAS 3282-33-5) is a versatile α-diazocarbonyl compound that serves as a critical building block in organic synthesis and materials science research. Its structure, featuring a diazo group adjacent to a ketone on a 4-chlorophenyl ring, makes it a valuable precursor for complex molecular transformations. Researchers utilize this compound primarily as a reactive intermediate for accessing various heterocyclic systems and for its photochemical reactivity. A prominent application of this compound is its role as a substrate in photo-induced rearrangement reactions. α-Diazo ketones like this one are well-known to undergo the Wolff rearrangement upon photochemical or thermal activation, leading to ketene intermediates that can be trapped with nucleophiles to yield valuable compounds such as esters and amides . This mechanism is a cornerstone for developing novel synthetic methodologies and for studying reaction dynamics using time-resolved techniques. Furthermore, the diazo functionality is a key handle for diversification. The compound can undergo catalytic reduction of the diazo group to a methylene unit, a transformation efficiently catalyzed by supported gold nanoparticles (Au/TiO2) using borohydride reagents at room temperature . This chemoselective reduction method allows researchers to modify the core structure while leaving other sensitive functional groups, such as ketones, intact . The synthetic utility of related α-diazocarbonyl compounds extends to their use as coupling reagents for the efficient installation of photoremovable protecting groups, such as the p-hydroxyphenacyl (pHP) group, onto acids and phenols to create "caged" compounds for biological studies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B13995701 1-(4-Chlorophenyl)-2-diazo-ethanone CAS No. 3282-33-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3282-33-5

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-diazoethanone

InChI

InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8(12)5-11-10/h1-5H

InChI Key

ZDKVKKYKIPGOBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=[N+]=[N-])Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 4 Chlorophenyl 2 Diazo Ethanone

The Wolff Rearrangement: A Central Reaction Pathway

The Wolff rearrangement of 1-(4-chlorophenyl)-2-diazo-ethanone can be induced by either heat or light. wikipedia.orgorganic-chemistry.org Thermal activation typically requires high temperatures, which can sometimes lead to competing side reactions. wikipedia.org Photochemical induction, on the other hand, often proceeds under milder conditions and can offer better selectivity. organic-chemistry.org

In a photochemical Wolff rearrangement, the α-diazoketone absorbs a photon, leading to the expulsion of nitrogen gas and the formation of a carbene intermediate. chem-station.com This is then followed by the 1,2-migration of the 4-chlorophenyl group to form the corresponding ketene (B1206846). Studies on related α-diazo-p-hydroxyacetophenones have shown that the primary rearrangement pathway upon photolysis involves ketene formation. rsc.org The efficiency of these photoreactions can be influenced by factors such as the presence of oxygen and triplet sensitizers. rsc.org For instance, the quantum yields for the photoreaction of some α-diazo-p-hydroxyacetophenones have been reported to be in the range of 0.19 to 0.25. rsc.org

The choice between thermal and photochemical methods can influence the migratory aptitude of different groups in unsymmetrical α-diazoketones. organic-chemistry.org For example, in the photolysis of certain 2-diazo-1,3-diones, a methyl group is preferred for rearrangement, while under thermal conditions, a phenyl substituent migrates preferentially. organic-chemistry.org

Induction MethodConditionsKey Features
Thermal High temperatures (e.g., 180 °C) wikipedia.orgCan lead to side reactions; useful for trapping with high-boiling solvents. wikipedia.org
Photochemical UV irradiationGenerally milder conditions; can proceed via a concerted or stepwise mechanism. organic-chemistry.orgnih.gov

Transition metals, particularly silver (Ag) and rhodium (Rh) compounds, are effective catalysts for the Wolff rearrangement. wikipedia.org These catalysts promote the reaction under milder conditions than thermal methods and can offer improved yields and selectivities. organic-chemistry.org Silver catalysts, such as silver(I) oxide, are commonly used. wikipedia.org

The mechanism of the metal-catalyzed rearrangement is believed to involve the formation of a metal-carbene complex. This intermediate then facilitates the 1,2-rearrangement to the ketene. The use of a metal catalyst can influence the reaction pathway, potentially favoring a more concerted process. However, the effectiveness of silver ion catalysis can be diminished with sterically hindered substrates, suggesting the necessity of forming a substrate-catalyst complex. organic-chemistry.org In such cases, photochemical methods may be preferred. organic-chemistry.org

Recent research has also explored the use of other transition metals. For instance, a sequential reaction combining a visible-light-induced Wolff rearrangement with a palladium-catalyzed cycloaddition has been developed. rsc.org

CatalystCommon ExamplesKey Features
Silver (Ag) Ag₂O, Ag(I) salts wikipedia.orgCommonly used, effective for many substrates. wikipedia.org
Rhodium (Rh) Rh₂(OAc)₄Also effective, can offer different selectivities.
Palladium (Pd) Pd catalystsUsed in tandem reactions following the Wolff rearrangement. rsc.org

The formation of the ketene intermediate in the Wolff rearrangement is a subject of ongoing mechanistic investigation. wikipedia.org The primary debate centers on whether the reaction proceeds through a concerted pathway or a stepwise mechanism involving a carbene intermediate. organic-chemistry.orgnih.gov

The mechanism of the Wolff rearrangement is complex, with evidence supporting both concerted and stepwise pathways. wikipedia.orgorganic-chemistry.org In a concerted mechanism , the loss of nitrogen and the 1,2-migration of the aryl group occur simultaneously. In a stepwise mechanism , a carbene intermediate is formed first, which then rearranges to the ketene. chem-station.com

Studies on similar systems, such as diazocyclohexadienone, suggest that the photochemical reaction can proceed mainly through a concerted process. nih.gov However, trapping experiments and time-resolved spectroscopic studies have provided evidence for the existence of carbene intermediates in some cases. nih.gov The reaction pathway can be influenced by the specific substrate and reaction conditions. organic-chemistry.org For instance, femtosecond infrared studies on 2-diazo-1,2-naphthoquinone indicated a largely concerted rearrangement, but trapping experiments pointed to a minor stepwise pathway via a carbene intermediate. nih.gov

The ketene intermediate formed from this compound is highly reactive and not typically isolated. organic-chemistry.org Its presence is usually inferred by the products formed when it is "trapped" by a nucleophile present in the reaction mixture. wikipedia.org Common trapping agents include water, alcohols, and amines, which react with the ketene to form carboxylic acids, esters, and amides, respectively. wikipedia.org

Time-resolved infrared (TRIR) spectroscopy has been a valuable tool for directly observing and characterizing ketene intermediates in Wolff rearrangements. rsc.org For example, in the study of α-diazo-p-hydroxyacetophenone, TRIR spectroscopy clearly demonstrated the formation of a ketene intermediate that was subsequently trapped by the solvent. rsc.org Ketenes can also undergo [2+2] cycloaddition reactions with alkenes to form four-membered rings. wikipedia.orgwikipedia.org

The solvent can play a crucial role in the Wolff rearrangement, potentially influencing the reaction pathway and product distribution. organic-chemistry.org In protic solvents like methanol, the formation of side products resulting from O-H insertion can be indicative of a carbene intermediate. organic-chemistry.org The choice of solvent can also affect the migratory aptitude of different groups.

In metal-catalyzed rearrangements, the ligands attached to the metal center can also have a significant impact on the reaction's outcome. While specific studies on the ligand effects for this compound are not detailed in the provided context, it is a general principle in transition metal catalysis that ligands can modulate the reactivity and selectivity of the catalyst.

Mechanistic Studies of Ketene Intermediate Formation

Carbene-Mediated Transformations

The generation of the 4-chlorophenylacetylcarbene intermediate from this compound is the gateway to a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are often facilitated by transition metal catalysts, such as rhodium(II) or copper(I) complexes, which modulate the reactivity and selectivity of the carbene.

Intermolecular Insertion Reactions (C-H, O-H, S-H)

The α-keto carbene derived from this compound can readily participate in intermolecular insertion reactions. These reactions involve the formal insertion of the carbene moiety into a sigma bond of another molecule.

C-H Insertion: The insertion into carbon-hydrogen bonds, while often challenging, provides a direct method for C-C bond formation. Transition-metal-catalyzed C-H insertion reactions of diazo amides are a known method for synthesizing nitrogen-containing heterocycles. mdpi.com For instance, the reaction of the carbene with alkanes can lead to the formation of new ketones, expanding the carbon framework. The efficiency and regioselectivity of these insertions are highly dependent on the nature of the C-H bond (primary, secondary, tertiary, allylic, benzylic) and the catalyst used. organic-chemistry.orgorganic-chemistry.org

O-H and S-H Insertion: Insertion into the O-H bonds of alcohols, carboxylic acids, and water, or the S-H bonds of thiols, is a highly efficient process. nih.govorganic-chemistry.org These reactions typically proceed through the formation of an ylide intermediate, followed by a rapid proton transfer. nih.gov For example, reacting this compound with an alcohol in the presence of a suitable catalyst yields an α-alkoxy ketone. Similarly, reactions with thiols produce α-thio ketones. organic-chemistry.orgacs.org Electrochemical methods have also been developed for S-H and O-H insertion reactions of diazo compounds, offering a catalyst-free and environmentally friendly alternative. acs.orgrsc.org

Insertion TypeReactant TypeProduct Class
C-H Alkaneβ-Substituted Ketone
O-H Alcoholα-Alkoxy Ketone
O-H Waterα-Hydroxy Ketone
O-H Carboxylic Acidα-Acyloxy Ketone
S-H Thiolα-Thio Ketone

Intramolecular Cyclizations and Insertion Reactions

When the substrate bearing the α-diazoketone functionality also contains other reactive sites, intramolecular reactions can occur. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

Intramolecular C-H Insertion: If a suitable C-H bond is present elsewhere in the molecule, the generated carbene can insert into it, leading to the formation of a new ring. For example, α-aryl-α-diazo ketones can undergo rhodium-catalyzed intramolecular C-H insertion to yield α-aryl cyclopentanones. organic-chemistry.orgorganic-chemistry.org The substitution pattern on the aryl ring can influence the reaction's outcome and efficiency. organic-chemistry.orgscispace.com

Intramolecular Cyclization: The carbene can also be trapped by an internal nucleophile, such as an amine or a hydroxyl group, to form heterocyclic structures. Brønsted acid-catalyzed intramolecular cyclization of diazoketones derived from amino acids is a known method for synthesizing oxazinanones. nih.govnih.govresearchgate.net This approach highlights the versatility of the diazo group in constructing complex molecular architectures under metal-free conditions. nih.govnih.gov

Cycloaddition Reactions (e.g., [2+2] and [3+2] cycloadditions)

This compound can act as a precursor to a 1,3-dipole or a carbene that participates in cycloaddition reactions with various dipolarophiles or alkenes.

[2+2] Cycloaddition: The Wolff rearrangement of the α-diazoketone can produce a ketene intermediate. wikipedia.org This ketene can then undergo a [2+2] cycloaddition with an alkene to form a cyclobutanone (B123998). wikipedia.orglibretexts.orgnih.gov These reactions can be promoted thermally or by using Lewis acids, which enhance the electrophilicity of the ketene. nih.gov The stereochemistry of the alkene is often maintained in the cyclobutanone product. youtube.com

[3+2] Cycloaddition: As a 1,3-dipole, the diazo compound itself can react with alkynes or other dipolarophiles in a [3+2] cycloaddition to furnish five-membered heterocyclic rings, such as pyrazoles or indazoles. researchgate.netorganic-chemistry.orgbeilstein-journals.org These reactions can be highly regioselective, depending on the electronic nature of the substituents on both the diazo compound and the alkyne. researchgate.netbeilstein-journals.org The use of arynes as reaction partners provides an efficient route to substituted indazoles. organic-chemistry.orgorgsyn.org

CycloadditionReactant PartnerResulting Ring System
[2+2] Alkene (via ketene)Cyclobutanone
[3+2] AlkynePyrazole (B372694)
[3+2] AryneIndazole

Other Important Reactivity Profiles

Beyond carbene-mediated processes, this compound exhibits other significant modes of reactivity.

Homologation Reactions of Carbonyl Compounds

The Arndt-Eistert reaction is a classic example of a homologation reaction where an α-diazoketone is a key intermediate. wikipedia.orglibretexts.orgchemistryschool.net In this sequence, a carboxylic acid is first converted to its acid chloride, which then reacts with a diazo compound like this compound (or more commonly, diazomethane) to form a new α-diazoketone. wikipedia.orglibretexts.org Subsequent Wolff rearrangement, typically catalyzed by silver(I) oxide, generates a ketene that is trapped by a nucleophile (e.g., water, alcohol, or amine) to yield a carboxylic acid derivative with one additional carbon atom. wikipedia.orglibretexts.orgorganic-chemistry.org This method is widely used for chain extension of carboxylic acids and the synthesis of β-amino acids from α-amino acids. wikipedia.orglibretexts.org

Starting CarbonylNucleophileProduct
Carboxylic Acid (as acid chloride)WaterHomologated Carboxylic Acid
Carboxylic Acid (as acid chloride)AlcoholHomologated Ester
Carboxylic Acid (as acid chloride)AmineHomologated Amide

Oxidation and Reduction Pathways

Oxidation: α-Diazoketones can be oxidized to α-diones (1,2-diketones) using various oxidizing agents. Dimethyldioxirane (DMDO) is a particularly mild and efficient reagent for this transformation, allowing for the synthesis of labile α-oxo-aldehydes or glyoxals from the corresponding diazoketones. rsc.orgacs.org Oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA) has also been reported. acs.org

Reduction: The diazo group is susceptible to reduction. Catalytic reduction using supported gold nanoparticles with a hydride source like ammonia (B1221849) borane (B79455) (NH₃BH₃) or sodium borohydride (B1222165) (NaBH₄) can selectively reduce the diazo group to a methylene (B1212753) group, affording the corresponding ketone (1-(4-chlorophenyl)ethanone). nih.gov This transformation is highly chemoselective, leaving the ketone functionality intact under controlled conditions. nih.gov Under harsher conditions or with excess reducing agent, both the diazo and ketone groups can be reduced to yield the corresponding alcohol. nih.gov Treatment of α-diazoketones with HCl can also lead to reduction, forming α-chloro ketones. acs.org

Annulation and Cascade Reactions of this compound

Extensive research into the reactivity of α-diazocarbonyl compounds has established their role as versatile building blocks in modern organic synthesis. Their ability to form metal carbenes or participate in cycloadditions enables the construction of complex molecular architectures. However, specific documented research focusing on the annulation and cascade reactions of This compound is not extensively available in the public scientific literature.

Annulation and cascade reactions represent highly efficient synthetic strategies, allowing for the formation of multiple bonds and stereocenters in a single operational step, leading to the rapid assembly of cyclic and polycyclic systems. Typically, α-diazoketones like this compound are expected to participate in such transformations through several key mechanistic pathways:

Metal-Catalyzed Carbene Formation: In the presence of transition metal catalysts, such as those based on rhodium(II) or copper(I), α-diazoketones readily extrude dinitrogen to form highly reactive metal carbene intermediates. These carbenes can then engage in a variety of subsequent reactions that can be part of a cascade sequence.

[3+2] Cycloadditions: The diazo group can act as a 1,3-dipole, reacting with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocyclic rings like pyrazolines or pyrazoles. When the dipolarophile is part of the same molecule, this can lead to intramolecular annulation.

[4+2] Cycloadditions: While less common for diazo compounds themselves, the corresponding carbene can react with 1,3-dienes in a formal [4+1] cycloaddition, or the diazoketone can be engineered to participate in cascade reactions that culminate in a [4+2] cycloaddition.

Despite these well-established reactivity patterns for the α-diazoketone functional group, detailed studies and specific examples of annulation or cascade reactions initiated by This compound are not found in a review of available research literature. General principles suggest its potential utility in these complex transformations, but specific substrates, reaction conditions, and the resulting polycyclic products have not been explicitly reported.

Further investigation would be required to explore and document the potential of This compound in this context. Such research would likely focus on its reactions with dienes, unsaturated systems, or appropriately functionalized substrates designed to trigger intramolecular cascade events, thereby expanding the synthetic utility of this specific reagent. Without such dedicated studies, a detailed discussion of its specific behavior in annulation and cascade reactions, including research findings and data tables, cannot be provided.

Applications of 1 4 Chlorophenyl 2 Diazo Ethanone in Complex Organic Synthesis

Synthesis of Carboxylic Acid Derivatives via Ketene (B1206846) Trapping

The generation of a ketene intermediate from 1-(4-Chlorophenyl)-2-diazo-ethanone via the Wolff rearrangement is a cornerstone of its synthetic utility. wikipedia.org This rearrangement, which can be induced thermally, photochemically, or through metal catalysis (e.g., with silver(I) oxide), involves the expulsion of a dinitrogen molecule and a 1,2-rearrangement to form a highly reactive ketene. wikipedia.orgnih.gov This ketene can then be intercepted by various nucleophiles to create a range of carboxylic acid derivatives. wikipedia.orgnih.gov

The ketene derived from this compound readily reacts with nucleophiles like alcohols and amines. When an alcohol is used as the trapping agent, the corresponding ester is formed. Similarly, trapping the ketene with an amine yields the corresponding amide. nih.gov This method is highly efficient for creating these fundamental organic structures.

Table 1: Synthesis of Esters and Amides from this compound

Starting MaterialNucleophile (Nu-H)Reaction TypeProduct
This compoundAlcohol (R-OH)Ketene Trapping(4-Chlorophenyl)acetic acid ester
This compoundAmine (R-NH2)Ketene Trapping2-(4-Chlorophenyl)acetamide

Chain Elongation Strategies: The Arndt-Eistert Homologation

The Arndt-Eistert homologation is a classic and reliable method for the one-carbon chain elongation of carboxylic acids, and it centrally involves an α-diazo ketone intermediate. nih.govthieme-connect.de In this sequence, a carboxylic acid is first converted to its acid chloride, which then reacts with a diazoalkane (traditionally diazomethane (B1218177), though safer alternatives like trimethylsilyldiazomethane (B103560) are now common) to produce an α-diazo ketone like this compound. thieme-connect.denih.gov

The subsequent step is the crucial Wolff rearrangement of the diazo ketone, catalyzed by heat, light, or a metal catalyst, to form the ketene intermediate. nih.govnih.gov This ketene is then trapped by a nucleophile, most commonly water, to yield a carboxylic acid that is one methylene (B1212753) group longer than the original. nih.gov If alcohols or amines are used as the nucleophile, the homologous ester or amide is produced, respectively. nih.govnih.gov This reaction is noted for its broad functional group tolerance and the retention of stereochemistry at the migrating carbon center. nih.gov

Table 2: Arndt-Eistert Homologation Sequence

StepReactantsKey IntermediateProduct of Step
14-Chlorobenzoyl chloride + Diazomethane-This compound
2This compound4-Chlorophenylketene4-Chlorophenylketene
34-Chlorophenylketene + Water (H₂O)-(4-Chlorophenyl)acetic acid

Ring Contraction Methodologies in Alicyclic Systems

The Wolff rearrangement is a powerful tool for effecting ring contractions in cyclic systems. wikipedia.org When a cyclic α-diazo ketone is subjected to rearrangement conditions, the resulting ketene is formed as part of a ring-contracted system. wikipedia.orgthieme-connect.de This methodology is particularly useful for the synthesis of strained ring systems, such as cyclobutanes from cyclopentanones, which can be challenging to access through other synthetic routes. wikipedia.orgthieme-connect.de

The process begins with the formation of an α-oxocarbene intermediate through the elimination of nitrogen from the cyclic α-diazo ketone. thieme-connect.de This intermediate then rearranges, with one of the ring carbons migrating to contract the ring and form the ketene. thieme-connect.de Subsequent trapping of this ketene with a nucleophile, like water or an alcohol, yields the final, stable ring-contracted carboxylic acid or ester derivative. thieme-connect.de While this compound is itself acyclic, the chemistry of its diazo ketone group is the fundamental basis for this important transformation in alicyclic chemistry.

Construction of Diverse Heterocyclic Scaffolds

The reactive nature of this compound makes it an excellent precursor for building a variety of heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

Pyrazoles are a class of five-membered aromatic heterocycles that can be efficiently synthesized using 1,3-dipolar cycloaddition reactions. nih.govwikipedia.org In this context, this compound acts as the 1,3-dipole. It can react with a dipolarophile, typically an alkyne, in a [3+2] cycloaddition to construct the pyrazole (B372694) ring. nih.govorganic-chemistry.org This reaction can often be performed simply by heating the components, sometimes under solvent-free conditions, making it an efficient and atom-economical process. rsc.org The reaction between this compound and an alkyne yields a highly substituted pyrazole derivative.

Table 3: Pyrazole Synthesis via [3+2] Cycloaddition

1,3-DipoleDipolarophileCatalyst/ConditionsProduct Class
This compoundSubstituted AlkyneHeat, often catalyst-freeSubstituted Pyrazole

The formation of cyclopropanes, highly strained but synthetically valuable three-membered rings, is another key application of diazo compounds. nih.gov Metal-catalyzed decomposition of this compound generates a reactive metal carbene intermediate. nih.gov This carbene can then react with an alkene in a cyclopropanation reaction. masterorganicchemistry.com

Dirhodium(II) carboxylate complexes, such as dirhodium(II) acetate, are common catalysts for this transformation. nih.gov The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. masterorganicchemistry.com The use of chiral rhodium catalysts can even enable highly enantioselective cyclopropanations. nih.govrsc.org This method provides a direct route to functionalized cyclopropanes bearing the 4-chlorophenylacetyl group.

Table 4: Metal-Catalyzed Cyclopropane Formation

Diazo CompoundAlkeneCatalystProduct Class
This compoundStyreneRhodium(II) Acetate1-(4-Chlorophenylacetyl)-2-phenyl-cyclopropane
This compoundEthyl AcrylateChiral Rhodium(II) CatalystChiral 1-(4-Chlorophenylacetyl)-cyclopropanecarboxylate

Oxadiazole and other Nitrogen-Containing Heterocycles

The 4-chlorophenyl moiety is a common feature in a range of biologically active heterocyclic compounds. While direct, one-step synthesis of oxadiazoles (B1248032) from this compound is not extensively documented, its utility as a precursor to key intermediates is well-established based on fundamental reaction mechanisms.

1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often proceeds through the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. nih.govjchemrev.comorganic-chemistry.org this compound can serve as a starting material for the corresponding 4-chlorophenylacetyl hydrazide. This key intermediate, when reacted with various carboxylic acids or their derivatives followed by cyclization, yields asymmetrically substituted 1,3,4-oxadiazoles bearing the 4-chlorobenzyl group. Common dehydrating agents used for the cyclization step include phosphorus oxychloride and polyphosphoric acid. nih.gov

1,2,4-Oxadiazoles: The most prevalent routes to 1,2,4-oxadiazoles involve the reaction of amidoximes with acylating agents or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. organic-chemistry.orgresearchgate.netnih.gov A plausible, though less direct, pathway involves the conversion of this compound into a 4-chlorophenyl-substituted acylating agent. A more direct approach, leveraging the inherent reactivity of the diazo group, is the metal-catalyzed reaction with nitriles. Rhodium(II) catalysts, known to generate carbenes from diazo compounds, can mediate the cycloaddition with a nitrile to form the oxadiazole ring. rsc.org

Other Nitrogen Heterocycles (Triazoles): The versatility of diazo compounds extends to the synthesis of other nitrogen-rich heterocycles. Photochemical or metal-catalyzed reactions of diazo compounds with species containing nitrogen-nitrogen multiple bonds are effective strategies. For instance, the reaction of a rhodium-bound carbene, generated from a diazo ester, with 1,2,3-triazoles has been shown to produce substituted 4-pyrrolin-2-ones through a denitrogenative transannulation process. nih.gov Similarly, photochemical excitation can induce reactions between diazoalkanes and azodicarboxylates to form azomethine ylides, which are potent dipoles for cycloaddition reactions with nitriles, yielding 1,2,4-triazoles. rsc.org These methodologies suggest that this compound is a viable substrate for analogous transformations.

Table 1: Representative Synthetic Strategies for Heterocycles from Diazo Compound Precursors

HeterocycleGeneral MethodKey IntermediatesCatalyst/ReagentsRef.
1,3,4-Oxadiazole Acylhydrazide CyclizationN-(4-chlorobenzyl)acylhydrazidePOCl₃, PPA nih.govutar.edu.my
1,2,4-Oxadiazole Nitrile Oxide Cycloaddition4-Chlorobenzyl nitrile oxideNot Applicable organic-chemistry.org
1,2,4-Oxadiazole Rhodium Carbene-Nitrile ReactionRh(II)-(4-chlorophenyl)acetylcarbeneRh₂(OAc)₄ rsc.org
1,2,4-Triazole Photochemical CycloadditionAzomethine ylideAzo compound, light rsc.org

Dihydrobenzofurans and Related Annulated Systems

The construction of dihydrobenzofuran and other fused ring systems is a significant application of α-diazocarbonyl compounds, primarily through intramolecular reactions. These transformations capitalize on the ability of metal carbenes to react with nearby C-H bonds or π-systems.

The general strategy involves a rhodium(II)-catalyzed decomposition of a diazo ketone that is tethered to an aromatic ring, leading to an intramolecular C-H insertion or cyclization onto a π-system. organic-chemistry.org For the synthesis of a dihydrobenzofuran using this compound, an intermolecular approach is typically required. One such method is the rhodium(II)-catalyzed reaction between the diazo ketone and a substituted phenol (B47542). The reaction proceeds via the formation of an oxonium ylide intermediate, generated from the attack of the phenolic hydroxyl group on the rhodium carbene. This ylide can then undergo a organic-chemistry.orgnih.gov-sigmatropic rearrangement (Sommelet-Hauser rearrangement) or a organic-chemistry.orgresearchgate.net-shift (Stevens rearrangement) to yield 2,3-dihydrobenzofuran (B1216630) derivatives.

Another powerful method is the photocatalytic oxidative [3+2] cycloaddition of phenols with alkenes. nih.gov While this does not directly use a diazo ketone, the principle of generating a reactive intermediate from a phenol that undergoes cycloaddition is relevant. A parallel strategy could involve the generation of the 4-chlorophenylacetyl carbene, which could act as the two-carbon component in a cycloaddition with a phenoxy radical or a related species.

Furthermore, intramolecular cyclization of α-diazo ketones bearing tethered alkyne units is a well-established route to furan-annulated systems. researchgate.net A substrate designed with an ortho-alkynyl ether on a phenyl ring attached to the diazo ketone backbone would be expected to cyclize efficiently in the presence of a rhodium(II) catalyst, forming a vinylcarbene intermediate that subsequently arranges into the fused benzofuran (B130515) system. researchgate.net

Table 2: Metal-Catalyzed Strategies for Annulated System Synthesis

Target SystemReaction TypeKey IntermediateCatalystRef.
Dihydrobenzofuran Intermolecular Ylide FormationOxonium YlideRh₂(OAc)₄
Dihydrobenzofuran Intramolecular C-H InsertionRhodium CarbeneRh₂(esp)₂ organic-chemistry.org
Fused Pyrroles Intramolecular TransannulationVinyl CarbeneRh₂(OAc)₄ researchgate.net
Indeno[1,2-c]furans 1,5-ElectrocyclizationCarbonyl YlideRh₂(OAc)₄

Strategic Functionalization of Complex Organic Molecules

The generation of a carbene from this compound provides a powerful method for the late-stage functionalization of complex molecules, particularly through C-H insertion reactions. This approach allows for the direct conversion of C-H bonds, which are typically unreactive, into new C-C bonds with high chemo- and regioselectivity, dictated by the catalyst and the electronic and steric environment of the substrate.

Rhodium(II) catalysts are exceptionally effective for mediating C-H insertion reactions. For instance, α-aryl-α-diazo ketones have been shown to undergo efficient intramolecular C-H insertion to form α-aryl cyclopentanones, demonstrating the feasibility of creating new carbocyclic rings. organic-chemistry.org This strategy is highly valuable for building molecular complexity in a single step. The choice of rhodium catalyst and its ligands is crucial for controlling the selectivity of the insertion, particularly in molecules with multiple potential C-H insertion sites.

Beyond C-H insertion, the carbene derived from this compound can participate in radical-mediated reactions. nih.govnih.gov Under photocatalytic or iron-catalyzed conditions, diazo compounds can be transformed into carbon radicals. These radicals can add to alkenes or alkynes, initiating a cascade of events to achieve difunctionalization or even trifunctionalization of the substrate. nih.govnih.gov This radical-mediated strategy offers a complementary approach to the more common carbene-based pathways, expanding the toolkit for complex molecule synthesis. This method is noted for its mild reaction conditions and high functional group tolerance.

The programmed, site-selective functionalization of heterocyclic scaffolds is another area where such reactive intermediates are valuable. By taking advantage of directing groups, specific C-H bonds can be targeted for metal-catalyzed functionalization in a sequential manner, allowing for the systematic construction of chemical libraries for applications such as drug discovery. chemrxiv.org The 4-chlorophenylacetyl group, installed via the diazo ketone, can serve as a handle for further transformations or as a key pharmacophore in the final molecule.

Computational and Spectroscopic Approaches in the Study of 1 4 Chlorophenyl 2 Diazo Ethanone

Quantum Chemical Calculations for Stability and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the inherent stability and reactivity of molecules like 1-(4-Chlorophenyl)-2-diazo-ethanone. These computational methods allow for the determination of various electronic and energetic properties that govern a molecule's behavior.

One key parameter in assessing molecular stability is the ionization energy, which is the minimum energy required to remove an electron from a molecule. For this compound, the vertical ionization energy has been experimentally determined using photoelectron (PE) spectroscopy to be 9.02 ± 0.05 eV. nist.gov This value provides a quantitative measure of the energy of the highest occupied molecular orbital (HOMO) and is indicative of the molecule's resistance to oxidation.

Computational models, such as those based on Hartree-Fock (HF) or Density Functional Theory (DFT), can be employed to calculate not only the ionization energy but also other crucial electronic descriptors. mdpi.com These include the energy of the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). researchgate.net

The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap generally corresponds to greater kinetic stability and lower chemical reactivity. For analogous aromatic ketones, these calculations have proven essential in characterizing their electronic properties. The MEP map visually represents the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting how the molecule will interact with other reagents. researchgate.net

By calculating these parameters for this compound, researchers can predict its relative stability and the most likely sites for chemical attack, offering a theoretical foundation for its observed reactivity. mdpi.comresearchgate.net

Table 1: Experimentally Determined Ionization Energy for this compound

Parameter Value (eV) Method
Ionization Energy (Vertical) 9.02 ± 0.05 Photoelectron Spectroscopy

Data sourced from NIST Chemistry WebBook. nist.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms of diazo compounds, including the characteristic Wolff rearrangement. wikipedia.org This rearrangement converts an α-diazocarbonyl compound into a ketene (B1206846), which is a versatile synthetic intermediate. wikipedia.org The mechanism of this reaction has been a subject of extensive study, with DFT calculations providing critical insights into the competing pathways. nih.gov

The Wolff rearrangement can proceed through a concerted mechanism, where the loss of dinitrogen and the 1,2-rearrangement of the aryl group occur simultaneously, or via a stepwise pathway involving the formation of a highly reactive carbene intermediate. wikipedia.orgorgchemres.org DFT calculations can map the potential energy surface for both pathways, allowing for the determination of the activation energies and the geometries of the transition states. youtube.comresearchgate.net These calculations help to discern which pathway is energetically more favorable under different conditions (e.g., thermal, photochemical, or metal-catalyzed).

Furthermore, DFT is extensively used to study transition-metal-catalyzed reactions of diazo compounds. acs.orgnih.govnyu.edu Catalysts, such as those based on rhodium or copper, can significantly alter the reaction pathway and selectivity. acs.orgnih.govnyu.eduresearchgate.net DFT studies can model the interaction of the diazo compound with the metal center, the formation of metal-carbene intermediates, and the subsequent bond insertion or cyclization reactions. acs.orgnih.govnyu.edursc.org By calculating the energies of intermediates and transition states for different catalytic cycles, researchers can understand the origins of chemo-, regio-, and stereoselectivity observed experimentally. nih.govmendeley.com For this compound, such studies would clarify how the electronic properties of the metal catalyst and the substrate influence the reaction outcome, for instance, in O-H or C-H bond insertion reactions. acs.orgnih.govnyu.edu

Table 2: Common Applications of DFT in Studying Diazo Ketone Reactions

Application Information Gained Relevance to this compound
Wolff Rearrangement Mechanism Determination of concerted vs. stepwise pathway energetics. Predicts whether the reaction proceeds via a carbene intermediate.
Transition State Analysis Calculation of activation barriers and geometries of transition states. Identifies the rate-determining step of the rearrangement. researchgate.net
Metal-Catalyzed Reactions Elucidation of catalytic cycles and the role of the metal. acs.orgnih.govnyu.edu Explains selectivity in reactions like C-H or O-H insertion. acs.orgnih.govnyu.edursc.org

Time-Resolved Spectroscopic Techniques (e.g., TRIR) for Intermediate Elucidation

While computational methods provide a theoretical framework, time-resolved spectroscopic techniques offer direct experimental evidence of the short-lived intermediates that are central to the chemistry of this compound. unipr.itnih.gov Time-Resolved Infrared (TRIR) spectroscopy is particularly powerful in this regard, as it can monitor the vibrational signatures of species that exist for only nanoseconds to milliseconds. unipr.itnih.govnih.gov

Upon photolysis or thermolysis, this compound is expected to lose a molecule of nitrogen (N₂) and form highly reactive intermediates, primarily a ketene (via the Wolff rearrangement) and a carbene. wikipedia.orgorgchemres.org These intermediates have distinct infrared absorption bands. TRIR spectroscopy allows for the detection of these transient species in real-time. unipr.itnih.gov

The experiment typically involves initiating the reaction with a short laser pulse (pump) and then probing the sample with an infrared beam at various time delays. unipr.it By recording the changes in the IR spectrum as a function of time, one can observe the decay of the parent diazo compound and the rise and subsequent decay of the intermediates and final products. nih.gov

Ketenes , such as the one derived from this compound, exhibit a very strong and characteristic absorption band for the C=C=O stretching mode, typically in the range of 2100-2150 cm⁻¹.

Carbenes are more challenging to detect but have been identified in similar systems using TRIR, often by observing their characteristic vibrational frequencies. researchgate.net

These experimental observations are crucial for validating the mechanisms predicted by DFT calculations. researchgate.net By comparing the experimentally observed vibrational frequencies and lifetimes of the intermediates with those computed theoretically, a comprehensive and well-supported understanding of the reaction dynamics can be achieved. nih.gov

Elucidating Structure-Reactivity Relationships through Computational Models

Computational models are instrumental in establishing quantitative structure-reactivity relationships (QSAR), which correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. researchgate.netnih.govnih.govresearchgate.net For a series of substituted α-diazoacetophenones, including this compound, these models can elucidate how substituents on the aromatic ring influence reaction rates and mechanisms.

The reactivity of this compound is significantly influenced by the electronic and steric effects of the chlorine atom at the para-position. nih.govrsc.org The chlorine atom is electron-withdrawing through induction but electron-donating through resonance. Computational models can quantify these effects.

Key steps in building such a model include:

Descriptor Calculation: A range of electronic descriptors (e.g., atomic charges, dipole moment, HOMO/LUMO energies) and steric descriptors (e.g., molecular volume, surface area) are calculated for a series of related compounds using quantum chemical methods. researchgate.netmdpi.com

Correlation Analysis: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates these descriptors with an experimentally observed measure of reactivity (e.g., reaction rate constant). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov

For the Wolff rearrangement of substituted diazoacetophenones, a QSAR study could reveal how the migratory aptitude of the substituted phenyl group is related to electronic parameters. For example, electron-donating groups on the migrating aryl ring are known to facilitate the Wolff rearrangement. A computational model could quantify this relationship for this compound and predict the reactivity of other, yet unsynthesized, analogues. These models provide a powerful predictive tool and deepen the fundamental understanding of how molecular structure dictates chemical behavior. nih.govrsc.org

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Protocols

The synthesis of α-diazo ketones, including 1-(4-Chlorophenyl)-2-diazo-ethanone, is undergoing a green transformation. Traditional methods often involve stoichiometric reagents and hazardous solvents. Modern approaches focus on catalytic and more sustainable methods.

A significant advancement is the adoption of flow chemistry for the synthesis of diazo compounds. researchgate.netsemanticscholar.org Continuous flow systems offer enhanced safety by minimizing the accumulation of potentially explosive diazo intermediates. researchgate.net They also allow for precise control over reaction parameters, leading to improved yields and purity. For instance, the synthesis of aryldiazomethanes from sulfonylhydrazones has been successfully demonstrated in a flow setup, where by-products are removed through an in-line aqueous wash, yielding a clean stream of the diazo compound ready for subsequent reactions. researchgate.net This methodology is directly applicable to the production of this compound.

Another green approach is the use of safer diazotizing agents and catalytic systems that avoid toxic heavy metals. Research into solid-supported reagents and catalysts that can be easily recovered and reused is also a key aspect of developing more sustainable synthetic protocols for this class of compounds. organic-chemistry.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The reactivity of this compound is largely dictated by the catalyst employed to generate the corresponding metal carbene. The development of novel catalytic systems is crucial for controlling the chemo-, regio-, and stereoselectivity of subsequent transformations.

Dirhodium(II) catalysts are workhorses in this field, effectively catalyzing a range of transformations including C-H insertion and cyclopropanation reactions. nih.govrsc.org The ligand environment around the dirhodium center plays a critical role in determining the reaction outcome. For example, the choice of carboxylate ligands can influence the selectivity of intramolecular C-H insertion reactions of α-aryl-α-diazo ketones. nih.gov

CatalystReactantsProductYield (%)Reference
Rh₂(OAc)₄α-aryl-α-diazo ketoneα-aryl cyclopentanoneHigh organic-chemistry.org
Rh₂(4S-MPPIM)₄Azomethine imine, diazo ketoneBicyclic pyrazolidinoneModerate to High rsc.org

Gold catalysts have emerged as powerful tools for unique transformations of α-diazo ketones that are often complementary to those of rhodium and copper. acs.orgrsc.orgchemistryviews.orgresearchgate.net Gold carbenes exhibit distinct reactivity, enabling, for example, the cross-coupling of two different diazo compounds. acs.orgrsc.org Gold-catalyzed reactions of α-aryldiazo ketones with vinyldiazo esters can lead to the formation of highly substituted cyclopentenones. acs.orgresearchgate.net

Copper catalysts , being more economical, are attractive alternatives. rsc.org Significant progress has been made in developing copper-catalyzed reactions of diazo compounds, including asymmetric transformations. scispace.comnih.gov

Advances in Asymmetric Transformations Involving α-Diazo Ketones

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the development of asymmetric transformations using α-diazo ketones like this compound is a vibrant area of research. The focus is on the design and application of chiral catalysts that can induce high levels of enantioselectivity.

Chiral dirhodium complexes have been successfully employed in asymmetric cyclopropanation and C-H insertion reactions. nih.gov The use of chiral ligands enforces a specific spatial arrangement around the catalytic center, leading to the preferential formation of one enantiomer.

Similarly, chiral copper and gold catalysts are being developed for a variety of enantioselective transformations. For example, chiral magnesium BINOL-derived phosphates have been shown to catalyze highly enantioselective Mukaiyama-Michael reactions of silyl (B83357) ketene (B1206846) acetals with β,γ-unsaturated α-keto esters. nih.gov While not directly involving an α-diazo ketone, this illustrates the type of chiral catalyst development that can be applied to reactions with this compound.

Chiral Catalyst SystemReaction TypeSubstratesEnantiomeric Excess (ee)Reference
Chiral Dirhodium Coordination PolymersAsymmetric CyclopropanationStyrene, DiazooxindoleHigh nih.gov
Chiral Magnesium PhosphateEnantioselective Mukaiyama-MichaelSilyl ketene acetal, β,γ-unsaturated α-keto esterup to 98% nih.gov
(R,R)-TUC-catalyzedEnantioselective Michael Additionα-keto esters, (Z)-(2-chloro-2-nitroethenyl)benzenes86% up to 97% researchgate.net

Integration with Modern Synthetic Techniques (e.g., Photoredox Catalysis)

The merger of α-diazo ketone chemistry with modern synthetic techniques, particularly photoredox catalysis , is opening up new avenues for C-H functionalization and other bond-forming reactions under mild conditions. nih.govnih.govyoutube.com Visible-light-induced photoredox catalysis allows for the generation of radical intermediates from α-diazo ketones, which can then participate in a variety of transformations that are not accessible through traditional thermal or metal-catalyzed pathways. researchgate.netrsc.org

For instance, photoredox catalysis can be used to achieve the C-H functionalization of heteroarenes with α-diazo ketones. The process typically involves the generation of a radical from the diazo compound, which then adds to the heterocycle. This strategy has been employed for the synthesis of complex molecules and for late-stage functionalization. nih.govnih.gov The combination of photoredox catalysis with nickel catalysis has enabled the stereodivergent synthesis of 1,4-dienes. researchgate.net

Applications in Material Science and Probe Development (excluding direct property descriptions)

The unique reactivity of this compound and related α-diazo ketones makes them valuable building blocks for the synthesis of functional materials and chemical probes.

In material science , α-diazo ketones are being explored as precursors for the on-surface synthesis of polymers. For example, the polymerization of a biphenyl (B1667301) bis(α-diazo ketone) on copper and gold surfaces has been reported to yield furan-diyl bridged poly-para-phenylenes. researchgate.net This bottom-up approach to constructing well-defined polymeric structures on surfaces could lead to new materials with tailored electronic and optical properties. Azo-linked polymers have also been synthesized through diazotization-coupling reactions for applications such as CO2 capture. researchgate.net

In the realm of chemical biology , α-diazo compounds are being developed as versatile chemical probes for studying biological systems. nih.govnih.govnih.gov Their ability to react with a wide range of functional groups under mild conditions makes them suitable for bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netwikipedia.orgnih.govdntb.gov.uaresearchgate.net For instance, α-aryl-α-diazoamides have been synthesized as modular bioreversible labels that can esterify carboxyl groups in aqueous solution, with the resulting ester being a substrate for esterases. nih.gov This type of probe can be used for the cellular delivery of proteins and other biomolecules. nih.gov The development of this compound derivatives as photoactivatable probes is another promising research direction.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Chlorophenyl)-2-diazo-ethanone, and how can reaction conditions be optimized?

A common method involves diazotization of 1-(4-chlorophenyl)ethanone derivatives under acidic conditions. For example, refluxing 4-chloroacetophenone with a diazo-transfer reagent (e.g., tosyl azide) in the presence of a base like triethylamine. Monitoring reaction progress via TLC or UV-Vis spectroscopy is critical. Optimization may include adjusting temperature (60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of the diazo source .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • IR Spectroscopy : Detect characteristic diazo (N≡N) stretches near 2100–2200 cm⁻¹. Note potential solvent artifacts (e.g., CCl₄ peaks at ~1550 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular geometry and confirm diazo group orientation. SHELX software is widely used for structure refinement, with data-to-parameter ratios >15:1 ensuring accuracy .
  • NMR : Monitor aryl protons (δ 7.2–8.0 ppm for chlorophenyl) and ketone carbonyl signals (δ 190–210 ppm in ¹³C NMR).

Q. How is this compound utilized in heterocyclic synthesis?

The diazo group undergoes cycloaddition reactions to form pyrazoles or triazoles. For example, reacting with alkynes under catalytic Cu(I) generates 1,2,3-triazoles. Reaction yields depend on steric hindrance from the 4-chlorophenyl group, requiring optimized catalyst loading (5–10 mol%) and inert atmospheres .

Q. What safety protocols are essential when handling diazo compounds like this compound?

Diazo compounds are thermally unstable. Use blast shields, conduct reactions in fume hoods, and avoid open flames. Store at –20°C under inert gas. Emergency protocols include immediate neutralization with dilute acetic acid and disposal via controlled decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Hybrid functionals (e.g., B3LYP) with exact-exchange terms accurately model diazo group electron density. Basis sets like 6-311++G(d,p) are recommended. Key outputs include HOMO-LUMO gaps (indicating photochemical activity) and electrostatic potential maps to predict nucleophilic/electrophilic sites .

Q. What mechanistic insights explain the compound’s photodegradation or thermal decomposition?

Diazo groups decompose via [3+2] cycloreversion, releasing nitrogen gas and forming carbenes. Computational studies suggest transition states with activation energies ~25–30 kcal/mol. Experimental validation involves monitoring N₂ evolution via gas chromatography .

Q. How to resolve discrepancies between experimental and computational data (e.g., bond lengths or reaction barriers)?

Calibrate DFT methods using experimental crystallographic data (e.g., C–C bond lengths from X-ray structures). For reaction barriers, combine Arrhenius plots (from kinetic studies) with transition-state theory calculations. Gradient-corrected functionals (e.g., Lee-Yang-Parr) improve correlation energy estimates .

Q. What strategies enable the use of this compound in polymer/materials science?

The diazo group participates in photo-crosslinking for polymer network formation. UV irradiation (λ = 365 nm) initiates radical polymerization. Applications include photoresists; optimize by adjusting monomer ratios and crosslinker density .

Q. How does crystallographic data inform supramolecular interactions in derivatives of this compound?

X-ray structures reveal intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing crystal packing. SHELXL refinement can quantify these interactions via Hirshfeld surface analysis, aiding in designing co-crystals for enhanced stability .

Q. What catalytic systems improve the efficiency of diazo-based reactions involving this compound?

Dirhodium(II) catalysts enable asymmetric cyclopropanation with olefins. Chiral ligands (e.g., ProPhenol) enhance enantioselectivity (>90% ee). Screen solvents (e.g., toluene vs. DCE) and catalyst loadings (0.5–2 mol%) to balance yield and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.